molecular formula C13H18N2O2 B15060589 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B15060589
M. Wt: 234.29 g/mol
InChI Key: ZQNKHIFVEMQECX-UHFFFAOYSA-N
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Description

2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with methoxy and methyl groups at positions 6 and 5, respectively, linked to a piperidine moiety via a carbaldehyde functional group. This structure combines aromatic pyridine with the conformational flexibility of piperidine, making it a candidate for medicinal chemistry applications, particularly in receptor-targeted drug design.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2O2/c1-10-7-11(8-14-13(10)17-2)12-5-3-4-6-15(12)9-16/h7-9,12H,3-6H2,1-2H3

InChI Key

ZQNKHIFVEMQECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-methoxy-5-methylpyridine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyridine ring acts as the nucleophile.

    Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods

In industrial settings, the production of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include:

Compound Name Key Structural Features CAS RN Molecular Weight (g/mol) Hazard Classification
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Azepane (7-membered ring) replaces methoxy/methyl groups on pyridine 1352494-03-1 Not provided Acute toxicity, skin/eye irritation
Piperidine-1-carbaldehyde Simple piperidine-carbaldehyde without pyridine substituents 2591-86-8 113.15 Flammable (Class 4-3-S-III)
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde Pyrrolidine (5-membered ring) replaces piperidine; hydroxymethyl substituent on pyrrolidine 1602337-04-1 Not provided No hazard data

Key Observations :

  • Substituent Effects : The methoxy and methyl groups on the pyridine ring may enhance lipophilicity and metabolic stability compared to unsubstituted analogs like piperidine-1-carbaldehyde .

Research Findings and Limitations

  • Gaps in Data : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in the provided evidence.
  • Safety Considerations : Analogous compounds highlight the need for stringent handling protocols (e.g., ventilation, PPE) to mitigate risks from aldehyde reactivity and pyridine-related toxicity .
  • Ecological Impact: No ecotoxicological data are available for any of the listed compounds, underscoring a critical research gap .

Biological Activity

2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a methoxy-substituted pyridine moiety. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

The molecular formula for 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is C${13}$H${18}$N$_{2}$O, with a molecular weight of 234.29 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that compounds containing piperidine and pyridine moieties exhibit a broad range of biological activities, including:

  • Anticancer Activity : Initial studies suggest that derivatives of this compound may inhibit the growth of cancer cells. For instance, related compounds have shown significant cytotoxic activity against MDA-MB-231 (IC${50}$ 2.43–7.84 μM) and HepG2 (IC${50}$ 4.98–14.65 μM) cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating various conditions.

The mechanism by which 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde exerts its biological effects is likely related to its ability to bind to specific receptors or enzymes. For example, studies have shown that similar compounds can modulate the activity of metabotropic glutamate receptors, which are implicated in various central nervous system disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally similar to 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-(6-Dimethylamino-5-methylpyridin-3-yl)piperidine-1-carbaldehydeC${14}$H${21}$N$_{3}$OContains dimethylamino groupEnhanced solubility and activity
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehydeC${14}$H${20}$N$_{2}$OIsopropoxy groupInfluences pharmacokinetics
2-(6-Methoxycarbonylpyridin-3-yl)piperidineC${15}$H${20}$N${2}$O${2}$Methoxycarbonyl groupAlters reactivity

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Screening : A study screened various derivatives for cytotoxicity against breast cancer cell lines, revealing that certain analogs exhibited significant growth inhibition and induced apoptosis through caspase activation .
  • Microtubule Destabilization : Some derivatives were found to destabilize microtubules at micromolar concentrations, indicating potential as anti-cancer agents by disrupting cellular division processes .

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